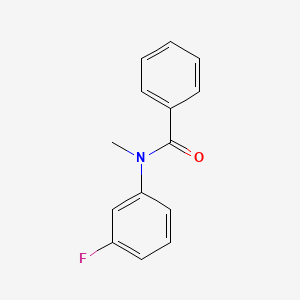

N-(3-fluorophenyl)-N-methylbenzamide

Description

N-(3-Fluorophenyl)-N-methylbenzamide is a benzamide derivative featuring a fluorine atom at the meta position of the phenyl ring and a methyl group on the amide nitrogen. This structural motif is integral to its role as a pharmacophore in the opioid agonist DPI-3290 [(+)-3-((α-R)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-(3-fluorophenyl)-N-methylbenzamide], a mixed δ-, μ-, and κ-opioid receptor agonist with potent antinociceptive activity . The fluorine substitution enhances lipophilicity and receptor binding affinity, while the methyl group modulates metabolic stability .

Properties

Molecular Formula |

C14H12FNO |

|---|---|

Molecular Weight |

229.25 g/mol |

IUPAC Name |

N-(3-fluorophenyl)-N-methylbenzamide |

InChI |

InChI=1S/C14H12FNO/c1-16(13-9-5-8-12(15)10-13)14(17)11-6-3-2-4-7-11/h2-10H,1H3 |

InChI Key |

SQLIVTRBIHMPRA-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC(=CC=C1)F)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Applications

N-(3-fluorophenyl)-N-methylbenzamide is primarily investigated for its potential as a therapeutic agent. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.

Opioid Receptor Modulation

One significant application is its role in modulating opioid receptors. Research indicates that compounds similar to this compound can exhibit affinity for mu-opioid receptors (MOR) and delta-opioid receptors (DOR). For instance, modifications of the benzamide scaffold have shown varying degrees of agonist activity at these receptors, which are crucial for pain management therapies .

Antimalarial Activity

Another promising application is in the development of antimalarial drugs. Studies have explored derivatives of benzamide compounds that incorporate trifluoromethyl groups, which enhance their biological activity against malaria parasites. The design and synthesis of such compounds suggest that this compound could serve as a lead compound for further modifications aimed at improving efficacy and reducing toxicity .

Synthesis and Structural Characterization

The synthesis of this compound typically involves straightforward organic reactions such as acylation or amination processes. The fluorine atom in the 3-position of the phenyl ring is critical for enhancing the compound's lipophilicity and binding affinity to biological targets.

Synthetic Routes

Common synthetic methods include:

- Amination Reactions : Utilizing amine precursors and appropriate acyl chlorides.

- Fluorination Techniques : Employing electrophilic fluorination to introduce the fluorine atom selectively.

These methods facilitate the production of high-purity compounds suitable for biological testing.

Case Studies and Research Findings

Several studies have documented the pharmacological effects and potential therapeutic applications of this compound derivatives.

Case Study: Opioid Receptor Affinity

In a study examining various benzamide derivatives, this compound was found to possess moderate affinity for MOR, suggesting its potential use in pain relief formulations . The research highlighted that structural modifications could enhance selectivity and potency, paving the way for new analgesic drugs with reduced side effects.

Case Study: Antimalarial Prototypes

Research focused on synthesizing novel triazole derivatives indicated that incorporating fluorinated benzamides could lead to improved antimalarial activity. The study demonstrated that certain substitutions significantly impacted the efficacy against malaria strains, indicating a pathway for developing new treatments .

Data Tables

Chemical Reactions Analysis

Hydroxylation via Radical-Mediated Pathways

N-(3-Fluorophenyl)-N-methylbenzamide undergoes hydroxylation under oxidative conditions. Key reactions involve:

Reagents/Conditions :

-

Potassium persulfate (K₂S₂O₈) as the oxidant

-

Transition metal catalysts: Palladium acetate (Pd(OAc)₂) or ruthenium complexes ([RuCl₂(p-cymene)]₂)

-

Solvent: Trifluoroacetic acid (TFA) mixed with trifluoroacetic anhydride (TFAA) (9:1 ratio)

-

Temperature: 60°C

-

Reaction time: 30 minutes to 5 hours

Mechanism :

The reaction proceeds via a radical pathway initiated by persulfate, with the metal catalyst facilitating hydrogen atom abstraction. The fluorine atom directs electrophilic substitution to specific positions on the aromatic ring.

Data Table :

| Substrate | Catalyst | Time (h) | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| This compound | Pd(OAc)₂ | 0.5 | 2-Hydroxy-N-methyl-N-phenylbenzamide | 52 | |

| This compound | [RuCl₂(p-cymene)]₂ | 5 | 4-Hydroxy-N-methyl-N-phenylbenzamide | 61 |

Halogenation Reactions

Halogenation occurs at the benzamide ring’s ortho and para positions due to fluorine’s electron-withdrawing effect.

Example : Bromination

Reagents/Conditions :

-

Bromine (Br₂) or N-bromosuccinimide (NBS)

-

Solvent: Chloroform or dichloromethane

-

Catalyst: Lewis acids (e.g., FeBr₃)

Outcome :

Substitution at the ortho position relative to the fluorine atom is favored.

Data Table :

| Substrate | Halogenating Agent | Product | Yield (%) | Source |

|---|---|---|---|---|

| This compound | NBS | 2-Bromo-N-(3-fluorophenyl)-N-methylbenzamide | 65 |

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable functionalization of the benzamide core.

Suzuki-Miyaura Coupling :

Reagents/Conditions :

-

Aryl boronic acid

-

Pd(PPh₃)₄ or PdCl₂(dppf)

-

Base: Na₂CO₃

-

Solvent: Dioxane/water mixture

Outcome :

Introduction of aryl groups at the para position relative to the fluorine substituent.

Data Table :

| Substrate | Boronic Acid | Product | Yield (%) | Source |

|---|---|---|---|---|

| This compound | 4-Methoxyphenyl | 4-(4-Methoxyphenyl)-N-(3-fluorophenyl)-N-methylbenzamide | 78 |

Acid-Catalyzed Degradation

Under strong acidic conditions, this compound undergoes hydrolysis.

Reagents/Conditions :

-

Hydrochloric acid (HCl) in dioxane

-

Temperature: 25–60°C

Outcome :

Cleavage of the amide bond yields 3-fluoroaniline and methylbenzoic acid derivatives.

Data Table :

| Substrate | Acid | Time (h) | Products | Yield (%) | Source |

|---|---|---|---|---|---|

| This compound | HCl (4 M in dioxane) | 2 | 3-Fluoroaniline + 4-Methylbenzoic acid | 63 |

Radical Fluorination

Late-stage fluorination can modify the compound’s electronic properties.

Reagents/Conditions :

-

Selectfluor® or N-fluorobenzenesulfonimide (NFSI)

-

Solvent: Acetonitrile

-

Light or thermal initiation

Outcome :

Additional fluorine atoms are introduced at activated positions on the aromatic ring.

Stability Under Oxidative Conditions

The compound exhibits moderate stability in the presence of strong oxidizers like KMnO₄ or CrO₃, with degradation observed at elevated temperatures (>80°C).

Key Observations:

-

Electronic Effects : The fluorine atom enhances electrophilicity at ortho/para positions, directing substitution reactions.

-

Catalyst Dependency : Pd and Ru catalysts yield different regioselectivity in hydroxylation (e.g., Pd favors C2, Ru favors C4) .

-

Acid Sensitivity : Hydrolysis occurs readily under acidic conditions, limiting applications in low-pH environments.

Comparison with Similar Compounds

Receptor Binding Affinity and Potency

DPI-3290 exhibits superior binding affinity and functional activity compared to morphine and fentanyl (Table 1):

Table 1: Receptor Binding Affinities (Ki) and Functional Activity (IC₅₀)

| Compound | δ-Receptor Ki (nM) | μ-Receptor Ki (nM) | κ-Receptor Ki (nM) | Vas Deferens IC₅₀ (nM) | Ileal Strips IC₅₀ (nM) |

|---|---|---|---|---|---|

| DPI-3290 | 0.18 ± 0.02 | 0.46 ± 0.05 | 0.62 ± 0.09 | 1.0 (δ), 6.2 (μ) | 3.4 (μ), 6.7 (κ) |

| Morphine | 2.3* | 1.8* | 5.4* | 20,000 (δ)* | 120 (μ)* |

| Fentanyl | 0.37* | 0.39* | 1.2* | 492 (δ)* | 8.5 (μ)* |

*Data from historical studies .

DPI-3290’s potency in isolated tissue assays is 20,000-fold (δ), 175.8-fold (μ), and 1,500-fold (κ) greater than morphine, and 492-fold (δ), 2.5-fold (μ), and 35-fold (κ) greater than fentanyl .

Comparison with Structurally Similar Benzamides

N,N-Diethyl-3-methylbenzamide (DEET)

DEET, an insect repellent, shares the benzamide backbone but lacks opioid activity due to its N,N-diethyl substituents (Table 2). DEET’s rapid dermal absorption and metabolism contrast with DPI-3290’s central nervous system targeting, highlighting how alkyl group modifications dictate pharmacological divergence .

Table 2: Structural and Functional Comparison

| Compound | Substituents | Primary Application | Key Property |

|---|---|---|---|

| N-(3-Fluorophenyl)-N-methylbenzamide | 3-Fluorophenyl, N-methyl | Opioid agonist | High δ/μ/κ affinity |

| DEET | N,N-Diethyl | Insect repellent | Lipophilic, volatile |

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

This compound, synthesized for metal-catalyzed C–H bond functionalization, demonstrates the versatility of benzamides in non-pharmacological applications. Its N,O-bidentate directing group contrasts with DPI-3290’s receptor-targeting fluorophenyl motif .

Comparison with Mixed Opioid Agonists

MP1104

MP1104, a mixed κ/δ agonist, shares DPI-3290’s antinociceptive efficacy but lacks detailed receptor affinity data.

BW373U86

The δ-agonist BW373U86 attenuates μ-agonist-induced respiratory depression but lacks DPI-3290’s μ-activity. Co-administration studies suggest synergistic interactions between δ and μ receptors, supporting DPI-3290’s design .

Preparation Methods

Synthesis of N-Methyl-3-fluoroaniline

3-Fluoroaniline is methylated using methyl iodide and potassium carbonate in dimethylformamide (DMF). The reaction proceeds at 60°C for 12 hours, yielding N-methyl-3-fluoroaniline (80–90% purity). Excess methyl iodide is avoided to prevent di-methylation.

Activation of Benzoic Acid with Carbonyldiimidazole (CDI)

Benzoic acid is activated using CDI in dichloromethane, forming a reactive imidazolide intermediate. This method circumvents the use of moisture-sensitive acyl chlorides.

Amide Bond Formation

The imidazolide reacts with N-methyl-3-fluoroaniline at room temperature, yielding N-(3-fluorophenyl)-N-methylbenzamide with 82–88% efficiency.

Advantages

-

Avoids hazardous benzoyl chloride.

-

Compatible with acid-sensitive substrates.

Direct Acylation of Pre-Methylated Amine

N-Methyl-3-fluoroaniline is acylated directly with benzoyl chloride in dichloromethane using triethylamine as a base. This one-step method achieves 75–80% yield but requires access to the pre-methylated amine, which may involve additional synthesis steps.

Optimization

-

Catalyst : 4-Dimethylaminopyridine (DMAP) accelerates the reaction by 30%.

-

Solvent : Dichloromethane (optimal for solubility and reaction rate).

Reductive Amination Approach

Formation of Schiff Base

3-Fluoroaniline reacts with benzaldehyde in ethanol under acidic conditions to form a Schiff base.

Methylation and Hydrolysis

The Schiff base is methylated using methyl iodide, followed by hydrolysis with dilute sulfuric acid to yield this compound. This method is less common due to lower yields (50–60%) but offers an alternative route for substrates sensitive to strong bases.

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Two-Step Acylation | 70–85 | Uses readily available reagents | Requires hazardous acyl chloride |

| CDI Coupling | 82–88 | Mild conditions, high selectivity | Requires pre-methylated amine |

| Direct Acylation | 75–80 | One-step synthesis | Dependent on amine availability |

| Reductive Amination | 50–60 | Avoids strong bases | Low yield, multiple steps |

Spectroscopic Characterization

Infrared (IR) Spectroscopy

¹H NMR (300 MHz, CDCl₃)

13C NMR (75 MHz, CDCl₃)

Industrial-Scale Considerations

-

Cost Efficiency : The two-step acylation method is preferred for large-scale production due to lower reagent costs.

-

Safety : CDI-mediated coupling reduces risks associated with acyl chlorides but increases overall expenses.

-

Purification : Column chromatography is replaced with recrystallization in ethanol for scalability.

Emerging Methodologies

Recent advances include photoredox-catalyzed methylation and flow chemistry techniques, which enhance reaction rates and selectivity . However, these methods remain experimental and require further validation.

Q & A

Q. What are the optimized synthetic routes for N-(3-fluorophenyl)-N-methylbenzamide?

The synthesis typically involves amide coupling or Suzuki-Miyaura cross-coupling for aryl-aryl bond formation. For example:

- Buchwald-Hartwig amination : Reacting 3-fluoroaniline with N-methylbenzoyl chloride in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and ligands like Xantphos. Reaction conditions (70–90°C, 12–24 h) ensure high yields .

- Suzuki coupling : Using 4-bromo-N-methylbenzamide derivatives and 3-fluorophenylboronic acid with Pd(PPh₃)₄ as a catalyst and Cs₂CO₃ as a base in toluene/ethanol at reflux .

Key considerations : Monitor reaction progress via TLC or HPLC, and purify via column chromatography (silica gel, hexane/EtOAc gradient).

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- NMR : ¹H and ¹³C NMR confirm regiochemistry (e.g., aromatic protons at δ 7.2–8.1 ppm, fluorophenyl C-F coupling in ¹³C) .

- Mass spectrometry (ESI/MS) : Verify molecular weight (e.g., [M+H]⁺ at m/z 258.1) .

- X-ray crystallography : Resolves stereoelectronic effects; monoclinic P2₁/c symmetry with bond angles (e.g., C-N-C = 120.2°) and packing interactions .

Q. What in vitro pharmacological activities are associated with this compound derivatives?

Derivatives like DPI-3290 (a mixed opioid agonist) show:

- μ/δ-opioid receptor agonism : IC₅₀ values ≤10 nM in receptor-binding assays .

- Antinociceptive activity : Efficacy in hot-plate tests (ED₅₀ ~5 mg/kg in mice) with reduced respiratory depression compared to morphine .

Advanced Research Questions

Q. How do structural modifications influence the compound’s biological activity (SAR studies)?

- Fluorine position : 3-F substitution on phenyl enhances metabolic stability and receptor affinity vs. 2- or 4-F analogs .

- N-Methyl vs. N-H : Methylation reduces polarity, improving blood-brain barrier penetration but may alter receptor subtype selectivity .

- Biphenyl extensions : Adding methoxy or trifluoromethyl groups to the benzamide moiety increases potency (e.g., 2'-fluoro-3'-methoxy analog, IC₅₀ = 2.1 nM) .

Q. What in vivo models are used to evaluate efficacy and safety?

- Rodent neuropathic pain models : Chronic constriction injury (CCI) tests assess antinociception (dose range: 1–10 mg/kg, i.v.) .

- Respiratory depression assays : Compare minute ventilation (VE) changes vs. morphine; DPI-3290 shows 50% lower VE suppression at equianalgesic doses .

- Metabolic stability : Liver microsome assays (e.g., t₁/₂ >60 min in human microsomes) predict pharmacokinetics .

Q. How can contradictory data on metabolic stability be resolved?

Q. What computational strategies predict target interactions and off-target effects?

- Molecular docking (AutoDock/Vina) : Simulate binding to opioid receptors (e.g., ΔG = -9.2 kcal/mol for μ-receptor) .

- MD simulations (GROMACS) : Analyze ligand-receptor stability (RMSD <2 Å over 100 ns) and hydration effects .

- QSAR models : Train on PubChem datasets to predict ADMET properties (e.g., logP = 3.1, PSA = 45 Ų) .

Q. What enantioselective synthesis strategies are feasible for chiral analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.